![molecular formula C9H8ClNO3 B188820 4-Acetamido-3-chlorobenzoic acid CAS No. 74114-62-8](/img/structure/B188820.png)
4-Acetamido-3-chlorobenzoic acid
Overview
Description
4-Acetamido-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its unique properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, p-chlorobenzoic acid, has been found to interact with 4-chlorobenzoyl coa ligase .
Biochemical Pathways
A study on the biodegradation of 4-chlorobenzoic acid by a bacterium suggests that the compound is metabolized through an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .
Result of Action
It’s structurally similar compound, 4-acetamido-3-nitrobenzoic acid (anba), and its derivatives have been suggested as potential antiviral agents for the treatment of covid-19 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetamido-3-chlorobenzoic acid. For instance, a study on the biodegradation of 4-Chlorobenzoic acid found that factors such as pH, temperature, 4-CBA concentration, and inoculation percentage significantly affected the degradation percentage of 4-CBA .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound and its derivatives could have potential antiviral properties
Cellular Effects
Related compounds such as 3-chlorobenzoic acids have been shown to affect bacterial cytoplasmic membrane fluidity . It’s possible that 4-Acetamido-3-chlorobenzoic acid could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that the compound could be involved in free radical reactions, nucleophilic substitution, and oxidation
Metabolic Pathways
Related compounds such as 4-chlorobenzoic acid have been shown to be metabolized via the β-ketoadipate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include nitrobenzoic acids or hydroxylated derivatives.
Reduction Reactions: Products include aminobenzoic acids.
Scientific Research Applications
Pharmacological Applications
4-Acetamido-3-chlorobenzoic acid has been investigated for its role in drug development and therapeutic applications. Its derivatives have shown promise in several studies:
- EPAC Antagonists : The compound has been utilized in the synthesis of phenyl-acetohydrazonoyl cyanide analogues which act as EPAC (Exchange Protein directly Activated by cAMP) antagonists. These compounds are important for probing the biological functions of EPAC in diseases such as pancreatic cancer and diabetes. They have demonstrated low micromolar inhibitory activity, making them potential candidates for novel therapeutics against human diseases .
- Antiviral Properties : Some studies suggest that derivatives of this compound can inhibit viral replication, specifically against Middle East respiratory syndrome coronavirus (MERS-CoV). These compounds were found to protect cells from viral infection without affecting the expression of EPAC proteins .
Synthesis and Organic Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules:
- Synthesis of Amides and Ureas : this compound can be reacted with various reagents to form amides and ureas, which are crucial in medicinal chemistry. For instance, condensation reactions involving this compound have yielded several biologically active derivatives .
- Use in Solid-Phase Peptide Synthesis : It has been noted for its utility in solid-phase peptide synthesis, where substituted benzyl esters derived from this compound serve as carboxyl-protecting groups. This application is vital for the production of peptides with specific biological activities .
Environmental Impact and Biodegradation
Research indicates that chlorinated benzoic acids, including this compound, may undergo microbial metabolism, which is essential for understanding their environmental fate:
- Microbial Metabolism : Studies have shown that certain bacteria can metabolize chlorinated benzoic acids into less harmful compounds. Understanding these pathways is crucial for assessing the environmental impact of synthetic chemicals and developing bioremediation strategies .
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Development of EPAC Antagonists :
A study focused on synthesizing new EPAC antagonists derived from this compound demonstrated significant inhibition of EPAC activity. This research highlighted the compound's potential as a pharmacological probe for elucidating cAMP-related pathways in various diseases . -
Antiviral Activity Assessment :
In another investigation, derivatives of the compound were tested against MERS-CoV. The results indicated that these compounds could significantly reduce viral loads without adversely affecting host cell viability, suggesting their potential as therapeutic agents against viral infections .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzoic acid: Similar structure but lacks the acetamido group.
4-Chlorobenzoic acid: Similar structure but lacks the acetamido group.
Uniqueness
4-Acetamido-3-chlorobenzoic acid is unique due to the presence of both the acetamido and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Acetamido-3-chlorobenzoic acid (CAS Number: 74114-62-8) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 213.62 g/mol. Its structure features an acetamido group and a chlorine atom at the meta position relative to the carboxylic acid group on the benzene ring. The compound's physical properties include:
Property | Value |
---|---|
Molecular Weight | 213.618 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Synthesis
The synthesis of this compound typically involves the chlorination of benzoic acid derivatives followed by acylation reactions. Various methodologies have been explored, including copper-catalyzed amination techniques that enhance yield and selectivity in producing substituted anthranilic acids, which are precursors to compounds like this compound .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression . Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
- Anti-inflammatory Mechanism : A study investigating the anti-inflammatory effects of structurally related compounds found that they significantly reduced pro-inflammatory cytokines in vitro. Although direct studies on this compound are scarce, its analogs have shown promise in modulating inflammatory pathways .
Properties
IUPAC Name |
4-acetamido-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350493 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74114-62-8 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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